

An In-depth Technical Guide to the Epigenetic Targets of Nvs-MLLT-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nvs mllt-1*

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This technical guide provides a comprehensive overview of the epigenetic targets of Nvs-MLLT-1, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Nvs-MLLT-1 and its Epigenetic Targets

Nvs-MLLT-1 is a small molecule inhibitor that targets the YEATS domain, a conserved acetyl-lysine and crotonyl-lysine reader module found in a family of proteins that includes MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1), also known as ENL, and its paralog MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3), also known as AF9.^{[1][2]} These proteins are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation.^{[3][4][5][6]}

The YEATS domains of MLLT1 and MLLT3 recognize and bind to acetylated histone tails, particularly on histone H3.^{[2][3]} This interaction is crucial for anchoring the SEC to chromatin at active gene promoters and enhancers, thereby facilitating the release of paused RNA Polymerase II (Pol II) and promoting transcriptional elongation.^{[3][7]} Dysregulation of MLLT1 and MLLT3 is strongly implicated in various cancers, particularly acute myeloid leukemia (AML)

and acute lymphoblastic leukemia (ALL), often through chromosomal translocations involving the KMT2A (formerly MLL) gene.[3]

Nvs-MLLT-1 acts by competitively binding to the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains, thereby preventing their interaction with acetylated histones. This disruption of chromatin tethering leads to the displacement of the SEC from key gene loci, resulting in the downregulation of oncogenic transcriptional programs, including those driven by MYC and HOX genes.

Quantitative Data on Nvs-MLLT-1 Activity

The potency and selectivity of Nvs-MLLT-1 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for Nvs-MLLT-1 and its negative control, Nvs-MLLT-C.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Nvs-MLLT-1

Target	Assay Type	Metric	Value (nM)	Reference
MLLT1 (ENL)	TR-FRET	IC50	150	[1]
MLLT1 (ENL)	ITC	Kd	109	[1]
MLLT3 (AF9)	AlphaScreen	IC50	254	[2][8][9][10]
Wild-type MLLT1	-	IC50	180	[10]
MLLT1 (T1 mutant)	-	Kd	240	[10]
MLLT1 (T2 mutant)	-	Kd	220	[10]

Table 2: Selectivity Profile of Nvs-MLLT-1

Off-Target	Assay Type	Metric	Value (μM)	Reference
YEATS2	AlphaScreen	IC50	> 20	[10]
YEATS4	AlphaScreen	IC50	> 20	[10]
CECR2 (Bromodomain)	AlphaScreen	IC50	> 40	[1][2][8][9][10]
Kinase Panel	-	-	No significant activity	[1][2]
ACES	-	Activity	0.25	[1][2]
H3 Binding	-	Activity	0.29	[1]

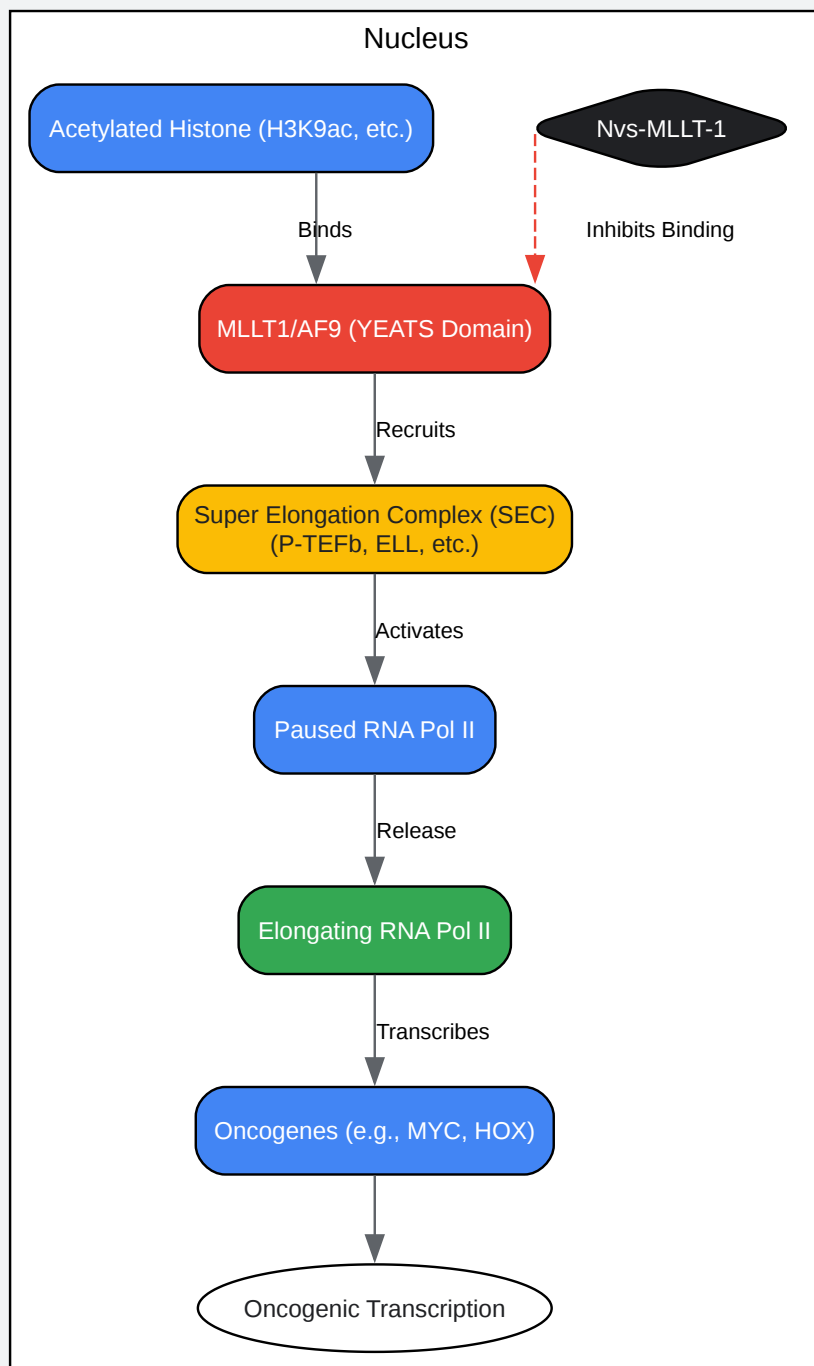
Table 3: Cellular Target Engagement of Nvs-MLLT-1

Target	Cell Line	Assay Type	Metric	Value (μM)	Reference
MLLT1/3	-	NanoBRET	IC50	0.5	[2]
MLLT1/3	-	Recommended Cellular Concentration	-	5-10	[1]

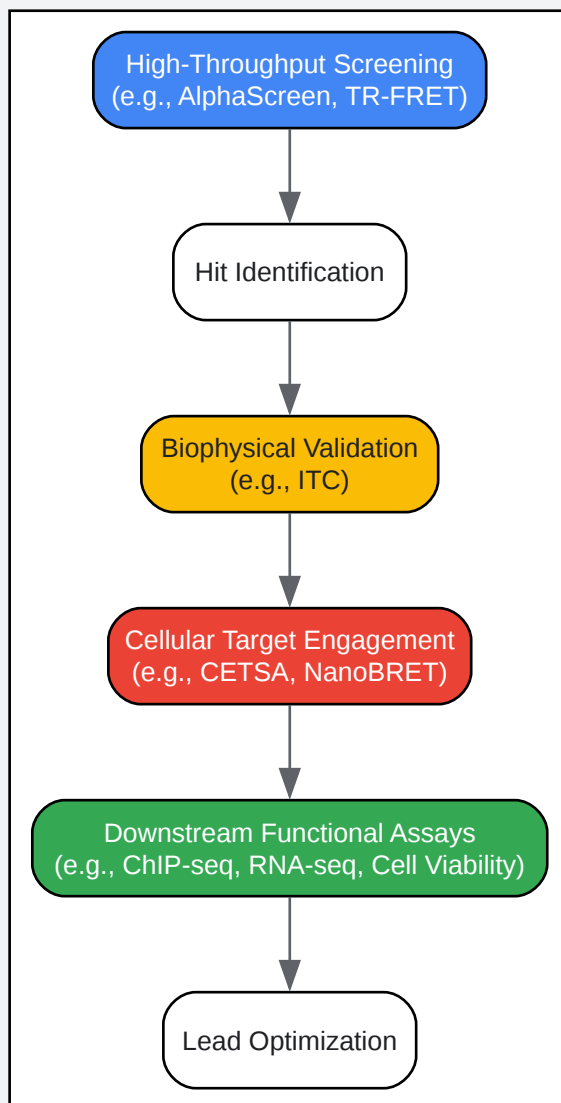
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1/ENL and the experimental workflows used to characterize inhibitors like Nvs-MLLT-1.

Nvs-MLLT-1 Mechanism of Action



Target Identification & Validation Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Epigenetic Targets of Nvs-MLLT-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821026#exploring-the-epigenetic-targets-of-nvs-mlt-1]

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